molecular formula C9H6BrNO B1278382 8-Bromoquinolin-2(1H)-one CAS No. 67805-67-8

8-Bromoquinolin-2(1H)-one

Cat. No. B1278382
CAS RN: 67805-67-8
M. Wt: 224.05 g/mol
InChI Key: HGJBIJWBYATVQY-UHFFFAOYSA-N
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Description

8-Bromoquinolin-2(1H)-one, also referred to as 8-bromo-7-hydroxyquinoline (BHQ), is a compound that has garnered interest due to its potential applications in the field of photopharmacology. BHQ is a photoremovable protecting group that can be used to cage biomolecules, allowing for the controlled release of bioactive molecules such as neurotransmitters, nucleic acids, and drugs upon exposure to light . This compound is characterized by its efficient photolysis under both one-photon excitation (1PE) and two-photon excitation (2PE), its stability in the dark, water solubility, and low fluorescence levels, which make it suitable for use alongside fluorescent indicators of biological function .

Synthesis Analysis

The synthesis of BHQ involves strategies that enable the introduction of the bromine atom into the quinoline structure. While the specific synthesis pathway for BHQ is not detailed in the provided papers, related compounds such as isoquinolin-1(2H)-ones have been synthesized using palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation, starting from α-bromo ketones and benzamides . This suggests that similar palladium-catalyzed methods or other halogenation reactions could be employed in the synthesis of BHQ.

Molecular Structure Analysis

The molecular structure of BHQ and related compounds has been studied using various spectroscopic and theoretical methods. For instance, the crystal structure of a similar compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, has been determined, revealing a triclinic system with specific unit cell parameters and stabilization by hydrogen bonds and π-stacking interactions . Comparative vibrational spectroscopic studies, along with Density Functional Theory (DFT) calculations, have been used to analyze the effects of bromine substituents on the vibrational frequencies of hydroxyquinoline derivatives . These studies provide insights into the molecular stability, bond strength, and electronic properties of brominated quinolines.

Chemical Reactions Analysis

BHQ's reactivity under light exposure is a key aspect of its chemical behavior. It has been shown to undergo efficient photolysis, releasing caged compounds upon irradiation with UV light or through multiphoton excitation . The photolysis mechanism is suggested to be a solvent-assisted photoheterolysis (S_N1) reaction, occurring on a sub-microsecond timescale . This reactivity is central to its application as a photoremovable protecting group.

Physical and Chemical Properties Analysis

The physical and chemical properties of BHQ, such as its solubility in water, low fluorescence, and photostability in the absence of light, are crucial for its application in biological systems . The compound's photophysical properties have been tailored to minimize interference with biological assays and to allow for deep tissue penetration when used in conjunction with low-energy IR light for 2PE . Additionally, the comparative analysis of brominated hydroxyquinolines has provided data on their vibrational spectra, molecular orbitals, and charge distribution, which are important for understanding their reactivity and interaction with other molecules .

Scientific Research Applications

Structural Analysis and Tautomerism

8-Bromoquinolin-2(1H)-one derivatives, such as 2-aryl-3-bromoquinolin-4(1H)-ones, have been extensively studied using various spectroscopic and computational techniques. These compounds exhibit tautomerism and are primarily found as NH-4-oxo derivatives in both solution and solid states. Their structure and carbonyl nature have been corroborated by comparing their spectroscopic data with corresponding N-methylated and O-methylated derivatives (Mphahlele et al., 2002).

Photolabile Protecting Group for Biological Studies

8-Bromo-7-hydroxyquinoline (BHQ), a derivative, is used as a photoremovable protecting group, particularly in physiological studies. It shows efficiency in photolysis by both single-photon and two-photon excitation, making it suitable for real-time investigation of physiological functions in living tissue (Zhu et al., 2006).

Coordination Behavior in Metal Complexes

Studies on the coordination behavior of 8-Bromoquinoline with metal complexes have revealed its ability to form various metal-quinolyl complexes. These complexes exhibit interesting properties like solvatochromism, which have been investigated in detail (Enders et al., 2001).

Antiangiogenic Effects

Certain derivatives, like 2-aryl-3-bromoquinolin-4(1H)-ones, have demonstrated antiangiogenic effects. They have shown the ability to reduce endothelial cell numbers and inhibit neovessel growth, making them potential candidates for therapeutic applications in conditions where angiogenesis is a factor (Mabeta et al., 2009).

Synthesis and Application in Organic Chemistry

8-Bromoquinolin-2(1H)-one derivatives have also found applications in organic synthesis, acting as intermediates in the synthesis of complex organic molecules. Their role in various chemical reactions, like C-H heteroarylation, has been explored, contributing to the synthesis of diverse chemical structures (Bruneau et al., 2014).

Safety And Hazards

8-Bromoquinolin-2(1H)-one is classified as a warning under the GHS system . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

8-bromo-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJBIJWBYATVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448855
Record name 8-Bromoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoquinolin-2(1H)-one

CAS RN

67805-67-8
Record name 8-Bromoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-1,2-dihydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Aluminum chloride (2.6 g, 19.92 mmol) was added to a solution of N-(2-bromophenyl)cinnamamide (1.0 g, 3.32 mmol) in chlorobenzene, and the resulting mixture was heated at 125° C. for 2 h. The reaction mixture was then cooled to 50° C. and treated with ice-cold water (25 mL) to provide a brown precipitate. The precipitate was collected by vacuum filtration and dried in vacuo, then triturated with EtOH to provide 8-bromoquinolin-2(1H)-one (0.5 g, 67% yield) as an off-white solid. m/z (ESI, +ve) 226.2 (M+H)+
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of N-(2-bromophenyl)cinnamamide (172.3 g, 570.3 mmol), aluminum chloride (456 g, 342 mmol) and chlorobenzene (1000 ml) were allowed to stir at 100° C. for 7 hours followed by cooling to ambient temperature overnight. The resulting mixture was poured onto 2 kg of ice and was allowed to warm to ambient temperature over 1 hour. The resulting mixture was extracted with dichloromethane. The combined organic layers were dried over MgSO4 and concentrated under reduced pressure. The resulting solids were triturated with 1000 ml hexanes. The solids were vacuum dried to yield title compound. (83 g, 65% yield) MS ESI (+) m/z 224 and 226 (M+1 of each isotope) detected.
Quantity
172.3 g
Type
reactant
Reaction Step One
Quantity
456 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods III

Procedure details

6 g (22.21 mmol) of N-(2-bromo-phenyl)-3-ethoxy-acrylamide are added batchwise to 30 ml of concentrated sulphuric acid (exothermic) and stirred for one hour. The reaction mixture is poured onto ice water and the precipitate formed is filtered off. The product is purified by column chromatography on silica gel (eluant: dichloromethane/ethyl acetate=3:1).
Name
N-(2-bromo-phenyl)-3-ethoxy-acrylamide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AAQ Al-Shaheri - 2012 - search.proquest.com
A series of new 4-aryl-1-(biarylmethylene) piperidines have been synthesized. They are structurally related to SLV-313, a potential atypical antipsychotic agent with potent D2 receptor …
Number of citations: 0 search.proquest.com
N Ullah, SA Ali, A Quraishi - eprints.kfupm.edu.sa
A series of new 4-aryl-1-(biarylmethylene) piperidines have been synthesized. They are structurally related to SLV-313, a potential atypical antipsychotic agent with potent D2 receptor …
Number of citations: 4 eprints.kfupm.edu.sa

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